molecular formula C5H4Cl2N2 B020014 2,4-Dichloro-6-methylpyrimidine CAS No. 5424-21-5

2,4-Dichloro-6-methylpyrimidine

Cat. No. B020014
Key on ui cas rn: 5424-21-5
M. Wt: 163 g/mol
InChI Key: BTLKROSJMNFSQZ-UHFFFAOYSA-N
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Patent
US04232156

Procedure details

45 g (0.36 M) of 2,4-dihydroxy-6-methyl-pyrimidine have been treated with phosphorous oxychloride in the presence of diethylaniline. After having been refluxed during 3 hours the reaction mixture was cooled and the excess of phosphorous oxychloride was decomposed over ice, then the mixture was neutralized with NaOH, saturated with a NaCl solution and extracted with ether. By separation and evaporation of the ethereal extracts there was obtained a residue which was distilled to yield 57 g of the title compound at B.p. 99°/11 Torr.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([CH3:9])[N:3]=1.P(Cl)(Cl)([Cl:12])=O.CCN(C1C=CC=CC=1)CC.[OH-].[Na+].[Na+].[Cl-:29]>>[Cl:29][C:2]1[N:7]=[C:6]([Cl:12])[CH:5]=[C:4]([CH3:9])[N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OC1=NC(=CC(=N1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After having been refluxed during 3 hours the reaction mixture
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
By separation and evaporation of the ethereal extracts
CUSTOM
Type
CUSTOM
Details
there was obtained a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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